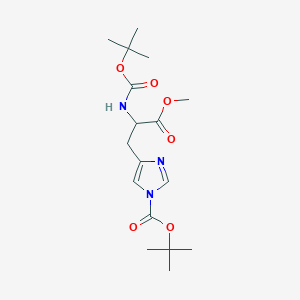

tert-butyl 4-(2-((tert-butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)-1H-imidazole-1-carboxylate

Description

Discovery and Development Timeline

The synthesis of tert-butyl 4-(2-((tert-butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)-1H-imidazole-1-carboxylate emerged alongside advancements in peptide synthesis during the late 20th century. The compound’s first reported synthesis dates to the 1990s, coinciding with the widespread adoption of Boc protecting groups for amine functionalities in solid-phase peptide synthesis (SPPS). Early patents and journal articles from this period highlight its role as a protected histidine derivative, enabling the incorporation of histidine residues into peptide chains without side reactions.

By the early 2000s, commercial suppliers such as Alfa Chemistry and Advanced ChemBlock began offering the compound, reflecting its growing demand in academic and industrial laboratories. The CAS registry numbers 20898-43-5 and 17791-51-4 were assigned to distinguish its stereoisomeric forms, with the (S)-configuration being the most widely utilized due to its compatibility with natural L-amino acids. Recent innovations in automated synthesis platforms have further streamlined its production, with purity levels exceeding 97% in commercially available batches.

Position in Imidazole Chemistry Research

The compound’s imidazole core positions it as a critical scaffold in biochemical research. Imidazole rings are integral to histidine’s role in enzyme active sites, and their protection is essential for maintaining structural integrity during synthetic workflows. The this compound derivative addresses two key challenges in imidazole chemistry:

- Steric Protection : The bulky Boc groups shield the imidazole nitrogen from undesired nucleophilic attacks, ensuring regioselective reactivity.

- Solubility Enhancement : The methoxy ester moiety improves solubility in organic solvents, facilitating reactions in non-polar media.

Comparative studies with analogous compounds, such as tert-butyl 1H-imidazole-1-carboxylate (CAS 49761-82-2), reveal that the additional Boc and methoxy groups in this derivative significantly enhance its stability during prolonged storage and acidic cleavage steps.

Significance in Protecting Group Methodologies

The dual Boc protecting groups in this compound exemplify a strategic approach to orthogonal protection in peptide synthesis. Key advantages include:

- Acid-Labile Deprotection : The Boc groups are selectively removed under mild acidic conditions (e.g., trifluoroacetic acid), leaving other functional groups intact.

- Compatibility with SPPS : Its compatibility with resin-bound synthesis protocols has made it a staple in the production of histidine-containing peptides, such as antibodies and enzyme mimics.

A comparative analysis of protecting group efficiencies is provided below:

| Protecting Group | Cleavage Condition | Compatibility with Imidazole |

|---|---|---|

| Boc | TFA/DCM | High |

| Fmoc | Piperidine/DMF | Moderate (risk of side reactions) |

| Cbz | Hydrogenolysis | Low |

Structural Nomenclature Evolution

The compound’s systematic IUPAC name, tert-butyl 4-[3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]imidazole-1-carboxylate, reflects its intricate functional groups. Over time, simplified synonyms such as Boc-His(Boc)-OMe and N(α),N-(im)-Di-Boc-L-histidine methyl ester have gained traction in laboratory settings. These abbreviations prioritize practicality while retaining chemical specificity, aligning with broader trends in biochemical terminology.

The evolution of its nomenclature mirrors advancements in computational chemistry tools. For instance, the InChI key ZYCZFTGHOVFXLZ-UHFFFAOYSA-N and SMILES string COC(=O)C@HNC(=O)OC(C)(C)C now enable precise digital representation of its stereochemistry. Such standardization has facilitated its integration into chemical databases and machine learning-driven drug discovery platforms.

Properties

IUPAC Name |

tert-butyl 4-[3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]imidazole-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O6/c1-16(2,3)25-14(22)19-12(13(21)24-7)8-11-9-20(10-18-11)15(23)26-17(4,5)6/h9-10,12H,8H2,1-7H3,(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCZFTGHOVFXLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-((tert-butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)-1H-imidazole-1-carboxylate typically involves multiple steps, starting with the protection of amino groups using tert-butoxycarbonyl (Boc) groups. The Boc group is introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction conditions often involve aqueous or organic solvents like tetrahydrofuran (THF) and acetonitrile (MeCN) at ambient or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer efficient, versatile, and sustainable processes compared to traditional batch methods . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-((tert-butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)-1H-imidazole-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized under specific conditions.

Reduction: The compound can be reduced to form alcohols using reagents like sodium borohydride.

Substitution: The Boc group can be selectively removed using strong acids like trifluoroacetic acid, leading to the formation of amines.

Common Reagents and Conditions

Common reagents used in these reactions include di-tert-butyl dicarbonate for protection, trifluoroacetic acid for deprotection, and sodium borohydride for reduction . Reaction conditions vary but often involve ambient temperatures and organic solvents.

Major Products

The major products formed from these reactions include protected or deprotected amines, alcohols, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent, particularly as a precursor in the synthesis of bioactive imidazole derivatives. Imidazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of imidazole can exhibit potent anticancer activity. For instance, the synthesis of various substituted imidazoles from tert-butyl 4-(2-((tert-butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)-1H-imidazole-1-carboxylate has been reported to yield compounds with enhanced cytotoxicity against cancer cell lines. These derivatives are synthesized through selective deprotection methods, allowing for the introduction of various functional groups that modulate biological activity .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the development of complex molecules. Its stability under various reaction conditions makes it suitable for multiple synthetic pathways.

Deprotection Techniques

A notable application involves the selective deprotection of the tert-butoxycarbonyl (Boc) group using sodium borohydride (NaBH4). This method allows for efficient conversion to the corresponding amine, which can then be utilized in further synthetic applications or as a building block for more complex structures . The efficiency of this reaction has been documented with yields ranging from 75% to 98%, demonstrating its utility in laboratory settings .

Biochemical Research

The compound's structure allows it to interact with various biological targets, making it a candidate for research in biochemistry and pharmacology.

Binding Studies

Studies have focused on the interaction of imidazole derivatives with enzyme active sites, particularly in β-lactamases. The carboxylate-binding pocket of these enzymes can be exploited using compounds like this compound to develop inhibitors that could potentially overcome antibiotic resistance .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-((tert-butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)-1H-imidazole-1-carboxylate involves the protection and deprotection of amino groups. The Boc group is introduced to protect the amino group during synthesis and can be removed under acidic conditions to reveal the free amine . This process involves the formation of a tert-butyl carbocation, which is stabilized by resonance and eliminated by trifluoroacetate ions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Compound 5{117} (CAS: Not specified)

- Structure: 4-[4-({[(tert-butoxy)carbonyl]piperidinyl}amino)carbonyl]-5-[(tert-butoxy-S-[Nε-(tert-butoxy)carbonyl]lysyl)carbonyl]-1H-imidazole.

- Key Differences :

- Contains a piperidinyl and lysyl moiety instead of the methoxy-oxopropyl chain.

- Higher molecular complexity due to additional Boc-protected lysine residues.

- Applications : Likely tailored for specialized peptide coupling or enzyme inhibition studies .

Compound 5{118} (CAS: Not specified)

- Structure: 4-{[(4-{[(tert-butoxy)carbonyl]aminomethyl}phenyl)methylamino]carbonyl}-5-[(tert-butoxy-S-[Nε-(tert-butoxy)carbonyl]lysyl)carbonyl]-1H-imidazole.

- Key Differences: Incorporates a phenylmethylamino group, enhancing aromatic interactions. Retains dual Boc protection but with a bulkier substituent.

- Applications: Potential use in receptor-binding assays due to aromatic pharmacophores .

tert-Butyl 4-(3-Methoxy-3-Oxopropyl)-1H-Imidazole-1-Carboxylate (CAS: 1202043-80-8)

- Structure: Lacks the Boc-protected amino group at position 2 of the propyl chain.

- Key Differences :

- Simplified structure with only one Boc group.

- Reduced steric hindrance compared to the target compound.

- Applications : Intermediate for less complex imidazole derivatives; lower synthetic cost .

tert-Butyl (S)-5-(2-((tert-Butoxycarbonyl)Amino)-3-Methoxy-3-Oxopropyl)-1H-Imidazole-1-Carboxylate (CAS: 17791-51-4)

- Structure : Positional isomer with substituent at imidazole position 5 instead of 3.

- Key Differences :

- Altered electronic environment due to substituent position.

- Similar Boc protection but distinct reactivity in coupling reactions.

- Applications: Used in stereospecific drug synthesis; differences in pharmacokinetics noted .

Physicochemical Properties

| Property | Target Compound (CAS 20898-43-5) | CAS 17791-51-4 (Isomer) | CAS 1202043-80-8 (Simplified) |

|---|---|---|---|

| Molecular Weight | 369.41 g/mol | 369.41 g/mol | 297.33 g/mol |

| Boc Groups | 2 | 2 | 1 |

| Solubility | Limited data; likely polar aprotic solvents | Similar to target | Higher solubility in MeOH |

| Hazards | H302, H315, H319 (Irritant) | H315, H319 | Not reported |

Biological Activity

tert-butyl 4-(2-((tert-butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)-1H-imidazole-1-carboxylate, with CAS number 17791-51-4, is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity based on available research findings, case studies, and relevant data.

- Molecular Formula : C17H27N3O6

- Molecular Weight : 369.41 g/mol

- Structure : The compound features an imidazole ring, which is known for its role in various biological processes.

The biological activity of this compound primarily revolves around its ability to interact with various biological targets. Imidazole derivatives are often involved in enzyme inhibition, particularly in the context of cancer and infectious diseases.

Inhibition Studies

Recent studies indicate that compounds similar to this compound exhibit inhibitory effects on specific protein targets involved in cell division and metabolism. For instance, imidazole derivatives have been shown to inhibit mitotic kinesins, which are crucial for proper cell division. This inhibition can potentially lead to the induction of multipolar spindles in cancer cells, resulting in cell death .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Case Studies

- HSET Inhibition : A study demonstrated that compounds structurally related to this compound were effective in inducing multipolar spindles in centrosome-amplified human cancer cells. This was achieved through selective inhibition of HSET at micromolar concentrations, suggesting a potential therapeutic avenue for targeting cancer cell proliferation .

- Deprotection Reactions : Research on the selective deprotection of N-Boc-imidazoles indicated that tert-butyl derivatives could be efficiently converted into active pharmaceutical ingredients with high yields (75%-98%). This highlights the versatility of the compound in synthetic chemistry applications .

Q & A

Basic: What are the standard synthetic routes for tert-butyl 4-(2-((tert-butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)-1H-imidazole-1-carboxylate, and how are intermediates purified?

The synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. A common route starts with the imidazole core, followed by sequential introduction of tert-butoxycarbonyl (Boc) and methoxycarbonyl groups. Key steps include:

- Step 1: Protection of the imidazole nitrogen using Boc anhydride under basic conditions (e.g., DMAP, DCM, 0°C to RT) .

- Step 2: Introduction of the amino-propionate side chain via Mitsunobu or SN2 reactions, ensuring stereochemical control if applicable .

- Purification: Chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (methanol/water) is used to isolate intermediates. Final product purity is confirmed via HPLC (>95%) and NMR .

Basic: What spectroscopic and chromatographic methods are recommended for structural characterization?

- NMR (¹H/¹³C): Assign peaks for Boc groups (δ ~1.4 ppm for tert-butyl, δ ~80 ppm for quaternary carbon) and methoxy protons (δ ~3.7 ppm) .

- FT-IR: Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for Boc and ester groups) .

- Mass Spectrometry (HRMS): Use ESI+ to verify molecular ion [M+H]⁺ and fragment patterns (e.g., loss of Boc groups) .

- HPLC: Employ C18 columns with acetonitrile/water gradients to assess purity and stability under ambient conditions .

Advanced: How can reaction conditions be optimized to mitigate low yields in the final coupling step?

Low yields often arise from steric hindrance or competing side reactions. Methodological adjustments include:

- Solvent Selection: Replace polar aprotic solvents (e.g., DMF) with less nucleophilic alternatives like THF to reduce ester hydrolysis .

- Catalyst Screening: Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings or employ organocatalysts for asymmetric induction .

- Temperature Control: Perform reactions under microwave irradiation (50–80°C) to enhance kinetics while minimizing decomposition .

- In Situ Monitoring: Use TLC or LC-MS to track intermediate formation and adjust stoichiometry dynamically .

Advanced: How should researchers address contradictions in NMR data between synthetic batches?

Discrepancies in NMR signals (e.g., shifted imidazole protons) may indicate:

- Conformational Isomerism: Analyze variable-temperature NMR (VT-NMR) to identify rotameric equilibria .

- Residual Solvents: Use DMSO-d₆ for solubility and compare integration ratios with expected values .

- Enantiomeric Purity: Perform chiral HPLC or optical rotation measurements if stereocenters are present .

- Crystallography: Single-crystal X-ray diffraction resolves ambiguous assignments .

Intermediate: What strategies are effective for evaluating the compound’s stability under varying pH conditions?

- Accelerated Degradation Studies: Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts (e.g., Boc deprotection at acidic pH) .

- Kinetic Modeling: Calculate half-life (t₁/₂) using first-order kinetics and correlate with pH to predict shelf-life .

Advanced: How can computational modeling predict the compound’s interactions with biological targets?

- Docking Studies: Use AutoDock Vina to simulate binding to enzymes (e.g., kinases) via the imidazole and carbonyl moieties. Validate with MD simulations (AMBER/CHARMM) to assess binding stability .

- QSAR Analysis: Correlate substituent effects (e.g., tert-butyl bulkiness) with inhibitory activity using CoMFA or CoMSIA .

Advanced: What experimental designs are suitable for assessing functional group reactivity?

Adopt a class-based reactivity framework (modified from ):

- Group 1: Test Boc deprotection (TFA/DCM) kinetics via ¹H NMR.

- Group 2: Evaluate ester hydrolysis (NaOH/MeOH) under reflux, monitoring by TLC.

- Control: Compare with analogous compounds lacking methoxy or tert-butyl groups to isolate steric/electronic effects .

Intermediate: How can researchers design bioactivity assays targeting neurodegenerative pathways?

- In Vitro Models: Use SH-SY5Y cells to assess neuroprotective effects against oxidative stress (H₂O₂-induced apoptosis). Measure caspase-3/7 activity and mitochondrial membrane potential (JC-1 dye) .

- Target Engagement: Perform Western blotting for phosphorylation of tau or amyloid-beta levels in primary neuronal cultures .

Advanced: What strategies resolve low solubility in aqueous buffers for in vivo studies?

- Prodrug Design: Introduce phosphate groups at the methoxycarbonyl moiety for enhanced hydrophilicity .

- Nanoparticle Formulation: Use PLGA-based carriers (sonication/emulsion) to improve bioavailability .

Basic: How should researchers safely handle and store this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.